molecular formula C16H15N3O3S3 B10869707 N-(2,5-dimethoxyphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10869707
M. Wt: 393.5 g/mol
InChI Key: GQDWWPGIJXYYPE-UHFFFAOYSA-N
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Description

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the thienyl group, and the final coupling with the dimethoxyphenyl acetamide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts under controlled conditions such as reflux or inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thienyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, it may be investigated for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiadiazole derivatives, thienyl-containing compounds, or acetamide derivatives. Examples include:

  • 2-(2-Thienyl)-1,3,4-thiadiazole
  • N-(2,5-Dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H15N3O3S3

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N3O3S3/c1-21-10-5-6-12(22-2)11(8-10)17-14(20)9-24-16-19-18-15(25-16)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

GQDWWPGIJXYYPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)C3=CC=CS3

Origin of Product

United States

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